Cas no 422-61-7 (Propanoyl fluoride,2,2,3,3,3-pentafluoro-)
Propanoyl fluoride,2,2,3,3,3-pentafluoro- Chemical and Physical Properties
Names and Identifiers
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- Propanoyl fluoride,2,2,3,3,3-pentafluoro-
- 2,2,3,3,3-pentafluoropropanoyl fluoride
- Pentafluoropropionyl Fluoride
- hexafluoropropyloxide
- pentafluoropropanoyl fluoride
- Pentafluoropropionic acid fluoride
- Perfluoropropionic acid fluoride
- Propanoyl fluoride,pentafluoro
- (S)-2-AMINO-3-QUINOLIN-2-YL-PROPIONICACID
- DTXSID4059968
- SCHEMBL428729
- 2,2,3,3,3-pentakis(fluoranyl)propanoyl fluoride
- FT-0656423
- A825828
- 422-61-7
- Perfluoropropionyl fluoride
- C2F5COF
- NS00008300
- Propanoyl fluoride, 2,2,3,3,3-pentafluoro-
- CF3CF2COF
- EINECS 207-019-5
- AKOS005063519
- MFCD00042078
- Propanoyl fluoride, pentafluoro-
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- MDL: MFCD00042078
- Inchi: 1S/C3F6O/c4-1(10)2(5,6)3(7,8)9
- InChI Key: YLCLKCNTDGWDMD-UHFFFAOYSA-N
- SMILES: FC(C(=O)F)(C(F)(F)F)F
Computed Properties
- Exact Mass: 165.98500
- Monoisotopic Mass: 165.98533359g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 146
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- Boiling Point: -30°C
- PSA: 17.07000
- LogP: 1.68010
Propanoyl fluoride,2,2,3,3,3-pentafluoro- Security Information
- Hazard Statement: Corrosive
- Hazardous Material transportation number:UN 3308
- Hazard Category Code: 34
- Safety Instruction: 26-36/37/39
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Hazardous Material Identification:
- HazardClass:GAS, TOXIC, CORROSIVE
- Risk Phrases:R34
Propanoyl fluoride,2,2,3,3,3-pentafluoro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB103584-25 g |
Pentafluoropropionyl fluoride, 97%; . |
422-61-7 | 97% | 25 g |
€484.00 | 2023-07-20 | |
| abcr | AB103584-25g |
Pentafluoropropionyl fluoride, 97%; . |
422-61-7 | 97% | 25g |
€484.00 | 2025-02-18 |
Propanoyl fluoride,2,2,3,3,3-pentafluoro- Suppliers
Propanoyl fluoride,2,2,3,3,3-pentafluoro- Related Literature
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R. N. Haszeldine,A. E. Tipping J. Chem. Soc. C 1968 398
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2. Oxidation of polyhalogeno-compounds. Part I. Photochemical oxidation of certain fluoroalkanesW. C. Francis,R. N. Haszeldine J. Chem. Soc. 1955 2151
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3. 1326. Perfluoroalkyl derivatives of nitrogen. Part XIX. Synthesis, pyrolysis, and nuclear magnetic resonance evidence for restricted inversion at the nitrogen atom of trisheptafluoro-n-propylhydroxyl-amineR. E. Banks,M. G. Barlow,R. N. Haszeldine,M. K. McCreath J. Chem. Soc. 1965 7203
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4. Perfluoroalkyl derivatives of nitrogen. Part XXIV. Perfluoroalkylnitroso-compounds from perfluoroacyl nitritesR. E. Banks,M. G. Barlow,R. N. Haszeldine,M. K. McCreath J. Chem. Soc. C 1966 1350
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5. Perfluoroalkyl derivatives of nitrogen. Part XXIV. Perfluoroalkylnitroso-compounds from perfluoroacyl nitritesR. E. Banks,M. G. Barlow,R. N. Haszeldine,M. K. McCreath J. Chem. Soc. C 1966 1350
Additional information on Propanoyl fluoride,2,2,3,3,3-pentafluoro-
Propanoyl Fluoride, 2,2,3,3,3-Pentafluoro
Propanoyl fluoride, specifically the isomer 2,2,3,3,3-pentafluoro, is a highly fluorinated organic compound with the CAS number 422-61-7. This compound is of significant interest in various fields of chemistry due to its unique chemical properties and potential applications in drug design and materials science. The molecule consists of a propanoyl group (a three-carbon chain with a carbonyl group) substituted with five fluorine atoms at specific positions on the carbon chain. The fluorination pattern in this compound contributes to its distinct reactivity and stability.
The synthesis of propanoyl fluoride, particularly the 2,2,3,3,3-pentafluoro isomer, involves advanced fluorination techniques. Recent studies have focused on optimizing these methods to enhance yield and purity. One notable approach involves the use of electrophilic fluorination agents under controlled conditions to selectively introduce fluorine atoms at desired positions. This selective fluorination is critical for maintaining the integrity of the molecule's structure while achieving the desired substitution pattern.
In terms of chemical properties, propanoyl fluoride, especially the highly fluorinated variant (2,2,3,3,3-pentafluoro), exhibits exceptional thermal stability and reactivity. The presence of multiple fluorine atoms significantly alters the electronic properties of the molecule. Fluorine's high electronegativity creates strong inductive effects that stabilize certain intermediates during chemical reactions. This makes the compound valuable in reactions requiring precise control over electron distribution.
The application of propanoyl fluoride, particularly its pentafluoro derivative, spans across multiple domains. In pharmaceutical chemistry, it serves as an intermediate in the synthesis of bioactive compounds with potential therapeutic applications. Recent research highlights its role in developing novel drug candidates targeting specific biological pathways. Additionally, in materials science, this compound is explored for its potential in creating advanced polymers and coatings with unique mechanical and thermal properties.
The environmental impact and safety profile of propanoyl fluoride, including its highly fluorinated forms like 2,2,3,3,3-pentafluoro, are critical considerations. Studies indicate that while these compounds are stable under normal conditions, they may degrade under specific environmental conditions. Research into their biodegradation pathways and potential toxicity is ongoing to ensure their safe handling and disposal.
In conclusion,
the compound CAS number 422-61-7 (i.e., propanoyl fluoride) represents a significant advancement in fluorinated organic chemistry. Its unique structure and properties make it a valuable tool in various scientific disciplines. As research continues to uncover new applications and optimize synthetic methods,
this compound will likely play an increasingly important role in both academic and industrial settings.
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